molecular formula C14H16BBrO2S B14029548 2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029548
M. Wt: 339.1 g/mol
InChI Key: VRHNMMHYXVYWEV-UHFFFAOYSA-N
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Description

2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds. It is characterized by the presence of a brominated benzo[b]thiophene moiety attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of benzo[b]thiophene followed by the introduction of the dioxaborolane moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The brominated intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

Scientific Research Applications

2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to undergo various chemical transformations. The bromine atom and the dioxaborolane moiety provide reactive sites for substitution and coupling reactions, respectively. The thiophene ring can participate in π-π interactions and electron transfer processes, making it suitable for applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C14H16BBrO2S

Molecular Weight

339.1 g/mol

IUPAC Name

2-(3-bromo-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BBrO2S/c1-13(2)14(3,4)18-15(17-13)12-11(16)9-7-5-6-8-10(9)19-12/h5-8H,1-4H3

InChI Key

VRHNMMHYXVYWEV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)Br

Origin of Product

United States

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